molecular formula C14H18BBrO4 B3026602 Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 1025718-78-8

Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B3026602
CAS No.: 1025718-78-8
M. Wt: 341.01
InChI Key: YTLNMWYKZKGCOV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a bifunctional aromatic compound containing both a bromo substituent and a pinacol boronate ester group. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromo group can undergo further functionalization, such as Buchwald-Hartwig amination or additional coupling reactions . This dual functionality makes the compound valuable in synthesizing complex molecules for pharmaceuticals and materials science.

Properties

IUPAC Name

methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLNMWYKZKGCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700962
Record name Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025718-78-8
Record name Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a versatile building block in organic synthesis. Its bromine atom can undergo substitution reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in:

  • Suzuki-Miyaura Coupling Reactions : The compound can participate in cross-coupling reactions with arylboronic acids to produce biaryl compounds. This method is widely employed in the synthesis of pharmaceuticals and agrochemicals .
  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of functional groups into the molecule .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate for synthesizing bioactive compounds. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial and Antifungal Activities : Compounds derived from this compound have shown potential in combating bacterial and fungal infections .

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

  • Development of Functional Materials : Research has indicated that this compound can be utilized in creating materials with specific electronic and optical properties. These materials are essential in developing sensors and electronic devices .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields with minimal by-products.

Reaction ConditionsYield (%)By-products
Base: K₂CO₃85None
Catalyst: Pd(PPh₃)₂90Trace

Case Study 2: Anticancer Activity Evaluation

Another study evaluated the anticancer activity of derivatives synthesized from this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest

Mechanism of Action

The compound exerts its effects primarily through its role as a reagent in cross-coupling reactions. The boronic acid ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically those associated with the specific reactions it undergoes, such as the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzoate derivatives bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Br at C3, boronate at C5 C₁₄H₁₈BBrO₄ Bifunctional reactivity (Suzuki coupling + bromo substitution); pharmaceutical intermediates
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate CF₃ at C5, boronate at C3 C₁₅H₁₈BF₃O₄ Electron-withdrawing CF₃ enhances electrophilicity for coupling reactions
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CH₃ at C2, boronate at C5 C₁₅H₂₁BO₄ Methyl group improves solubility; used in polymer synthesis
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate F at C4, boronate at C2 C₁₄H₁₈BFO₄ Fluorine enhances metabolic stability in drug candidates
Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate NH₂ at C2, boronate at C4 C₁₄H₂₀BNO₄ Amino group enables conjugation with biomolecules; pKa = 2.13 (predicted)

Key Observations

Reactivity Differences :

  • The bromo substituent in the target compound allows sequential functionalization, unlike analogs with inert groups (e.g., CF₃ or CH₃). For example, after Suzuki coupling at the boronate site, the bromo group can undergo Ullmann or Buchwald-Hartwig reactions .
  • Electron-withdrawing groups (e.g., CF₃ in ) increase the boronate’s reactivity in cross-coupling by polarizing the C–B bond, whereas electron-donating groups (e.g., OCH₃ in ) reduce it.

Physical Properties: Melting Points: Derivatives with polar substituents (e.g., NH₂ in ) exhibit higher melting points compared to nonpolar analogs (e.g., CH₃ in ). Purity and Stability: Most compounds are available commercially at ≥97% purity, with storage recommendations emphasizing protection from moisture (boronate esters hydrolyze readily) .

Applications: Pharmaceutical Intermediates: The trifluoromethyl analog () is used in kinase inhibitor synthesis, while the amino-substituted derivative () is a precursor for PET tracers. Material Science: Methyl-substituted analogs () are employed in conjugated polymer synthesis due to their enhanced solubility.

Biological Activity

Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1025718-78-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BBrOC_{14}H_{18}BBrO. The compound features a bromine atom and a dioxaborolane moiety that is known for its utility in organic synthesis and potential biological applications.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 0.25 to 8 µg/mL against multi-drug resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies on related compounds have demonstrated:

  • Cell Proliferation Inhibition : Certain derivatives have shown IC50 values as low as 0.126 µM against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating strong growth inhibition .

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted that derivatives of the dioxaborolane class displayed significant activity against resistant bacterial strains. The results indicated that:

CompoundTarget PathogenMIC (µg/mL)
Compound AMRSA4
Compound BMycobacterium abscessus8
Compound CH37Rv (TB)0.5

These findings suggest that this compound could be further explored for its antibacterial properties .

Study 2: Anticancer Activity

In another study focusing on anticancer effects, compounds structurally similar to this compound were evaluated for their ability to inhibit tumor growth in vivo:

Treatment GroupDose (mg/kg)Observed Effect
Control-No effect
Compound D40Significant tumor reduction

This study demonstrated that the compound could potentially reduce tumor size and improve survival rates in animal models .

Q & A

Basic: What are the common synthetic routes for preparing Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . A representative method involves:

  • Step 1 : Bromination of a precursor benzoate ester at the meta position.
  • Step 2 : Introduction of the boronate ester group via palladium-catalyzed borylation. For example, using Pd(dppf)Cl₂ as a catalyst, Na₂CO₃ as a base, and a solvent system like water/DME at 80°C .
  • Step 3 : Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product, with yields ranging from 42% to 78% depending on steric and electronic factors .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the positions of bromo and boronate groups. For example, the aromatic proton adjacent to the boronate ester typically shows upfield shifts (δ ~6.5–7.5 ppm) due to electron-withdrawing effects .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester .
  • HRMS (ESI) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₈BBrO₄: 352.04) .

Basic: How is this compound utilized in cross-coupling reactions?

It serves as a boronate-containing aryl electrophile in Suzuki-Miyaura couplings to form biaryl structures. Example protocol:

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
  • Base : Na₂CO₃ or K₃PO₄
  • Solvent : DME/H₂O or THF
  • Temperature : 80–100°C
  • Yield : 50–80%, depending on coupling partner reactivity .

Advanced: How do steric effects influence reaction outcomes in its cross-coupling applications?

The 3-bromo and 5-boronate substituents create steric hindrance, which can:

  • Reduce coupling efficiency with bulky aryl partners (e.g., ortho-substituted boronic acids).
  • Promote side reactions like protodeboronation if base strength or reaction time is not optimized.
    Mitigation strategies :
  • Use smaller ligands (e.g., SPhos instead of PPh₃) to enhance catalyst accessibility .
  • Optimize solvent polarity (e.g., toluene/ethanol mixtures) to balance reactivity and steric shielding .

Advanced: What competing reaction pathways are observed during its use in multi-step syntheses?

Common issues include:

  • Protodeboronation : Hydrolysis of the boronate group under acidic or aqueous conditions. Minimize by using anhydrous solvents and inert atmospheres .
  • Homocoupling : Unwanted dimerization via oxidative coupling. Suppress by degassing solvents and limiting excess base .
  • Halogen exchange : Bromine displacement by boronate in the presence of strong nucleophiles. Control via temperature modulation (e.g., <90°C) .

Advanced: How can solvent and base selection optimize its reactivity in challenging couplings?

  • Polar aprotic solvents (e.g., DME, THF) enhance boronate solubility but may increase protodeboronation.
  • Weak bases (e.g., NaHCO₃) reduce hydrolysis risks compared to strong bases like NaOH.
  • Mixed solvent systems (e.g., DME/H₂O 4:1) balance reactivity and stability .

Advanced: How should researchers address contradictions in reported yield data?

Discrepancies in yields (e.g., 42% vs. 78% in similar conditions ) may arise from:

  • Purity of starting materials : Ensure boronate esters are >95% pure (via NMR or HPLC).
  • Catalyst batch variability : Pre-activate Pd catalysts with ligands to ensure consistency.
  • Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques for moisture-sensitive steps .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

  • Low crystallinity : The boronate ester and bromo groups disrupt packing.
    Solutions :
  • Co-crystallize with stabilizing agents (e.g., crown ethers).
  • Use SHELX programs for structure refinement, leveraging high-resolution data and twin modeling for complex crystals .

Basic: What are the recommended storage conditions to ensure stability?

  • Temperature : Store at –20°C in sealed, argon-flushed vials.
  • Moisture control : Use desiccants (e.g., molecular sieves) in storage containers.
  • Decomposition signs : Discoloration (yellow to brown) indicates hydrolysis; re-purify via column chromatography if needed .

Advanced: How can isotopic labeling (e.g., ¹¹B/¹⁰B) aid in mechanistic studies?

  • ¹¹B NMR isotopomers : Track boronate group transformations in real-time during reactions .
  • Isotope tracing : Use ¹⁰B-labeled compounds to study protodeboronation pathways via MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

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